molecular formula C5H9ClO2 B14362550 5-(Chloromethyl)oxolan-2-ol CAS No. 90930-89-5

5-(Chloromethyl)oxolan-2-ol

Cat. No.: B14362550
CAS No.: 90930-89-5
M. Wt: 136.58 g/mol
InChI Key: SWMFWXRISGNKCO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)oxolan-2-ol typically involves the reaction of oxolane derivatives with chlorinating agents. One common method is the chlorination of oxolane using thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chloromethylated product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic chlorination of oxolane derivatives. This process involves the use of a suitable catalyst, such as aluminum chloride (AlCl₃), to facilitate the chlorination reaction. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)oxolan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are used for oxidation. These reactions are usually performed under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include azido-oxolane and thiol-oxolane derivatives.

    Oxidation Reactions: Products include oxolane aldehydes and ketones.

    Reduction Reactions: Products include oxolane alcohols and other reduced derivatives.

Scientific Research Applications

5-(Chloromethyl)oxolan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms due to its reactive functional groups.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)oxolan-2-ol involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)oxolan-2-ol: This compound has a hydroxymethyl group instead of a chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Bromomethyl)oxolan-2-ol: Similar to 5-(Chloromethyl)oxolan-2-ol but with a bromomethyl group, which is more reactive due to the higher leaving group ability of bromine.

    5-(Methoxymethyl)oxolan-2-ol: This compound has a methoxymethyl group, which is less reactive in substitution reactions compared to the chloromethyl group.

Uniqueness

This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

90930-89-5

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

5-(chloromethyl)oxolan-2-ol

InChI

InChI=1S/C5H9ClO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2

InChI Key

SWMFWXRISGNKCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CCl)O

Origin of Product

United States

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